(3S,4S)-1-benzyl-3-methylpiperidin-4-amine
Description
Fundamental Significance of Chiral Amines in Contemporary Synthetic Chemistry
Chiral amines are indispensable building blocks and catalysts in modern organic synthesis, largely due to their prevalence in biologically active molecules. chemicalbook.com They are integral components of over 40% of commercial pharmaceuticals, where their specific three-dimensional arrangement is often crucial for therapeutic efficacy. nih.gov The synthesis of enantiomerically pure amines is a significant focus of research, as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles. federalregister.gov
In asymmetric synthesis, chiral amines and their derivatives serve multiple roles:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation.
Organocatalysts: Acting as catalysts in their own right, for instance, in Mannich, Michael, and Aldol (B89426) reactions, often proceeding through enamine or iminium ion intermediates. researchgate.net
Chiral Ligands: Coordinating with metal centers to create powerful asymmetric catalysts for reactions like hydrogenation and cross-coupling. prepchem.com
Resolving Agents: Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. chemicalbook.com
The development of efficient catalytic methods, including transition-metal catalysis, biocatalysis using enzymes like transaminases, and organocatalysis, has made a wide array of chiral amines accessible for research and industrial applications. nih.govresearchgate.net These methods are continually refined to improve enantioselectivity, substrate scope, and sustainability. nih.gov
Table 1: Key Applications of Chiral Amines in Asymmetric Synthesis
| Application | Role of Chiral Amine | Example Reaction Types |
| Organocatalysis | Directs stereochemical outcome through transient covalent bond formation (e.g., iminium, enamine). | Michael Addition, Aldol Reaction, Mannich Reaction. researchgate.net |
| Metal Catalysis | Serves as a chiral ligand to create an asymmetric metallic catalytic environment. | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation. |
| Resolution | Forms diastereomeric salts with racemic acids or other acidic compounds, allowing for separation. | Classical resolution of carboxylic acids. chemicalbook.com |
| Building Blocks | Incorporated as a key stereocenter in the final target molecule. | Synthesis of pharmaceuticals and natural products. federalregister.gov |
The Piperidine (B6355638) Motif as a Privileged Structure in Organic Synthesis
The piperidine scaffold is classified as a "privileged structure" in medicinal chemistry. researchgate.netgoogleapis.com This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them exceptionally valuable starting points for drug discovery. nih.gov The prevalence of the piperidine ring in over 70 FDA-approved drugs underscores its significance. researchgate.net
Several factors contribute to the privileged status of the piperidine motif:
Structural Versatility: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents in axial and equatorial positions, influencing binding affinity and selectivity. acs.org
Synthetic Accessibility: A multitude of synthetic methods exist for the construction and functionalization of the piperidine ring. nih.govresearchgate.net These include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions (e.g., reductive amination, aza-Heck cyclization), and multicomponent reactions. nih.govnih.gov
The N-benzyl piperidine substructure, in particular, is frequently employed in drug discovery to introduce favorable cation-π and hydrophobic interactions with target proteins. nih.gov
Table 2: Examples of Synthetic Routes to Piperidine Derivatives
| Synthetic Method | Description | Key Features |
| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring, often using metal catalysts (e.g., Rh, Ru, Pd). nih.govresearchgate.net | Common industrial method; stereoselectivity can be a challenge. |
| Intramolecular Cyclization | Formation of the ring from an acyclic precursor containing a nitrogen atom and a suitable electrophilic/nucleophilic partner. nih.gov | Allows for the construction of highly substituted and chiral piperidines. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an imine (dienophile) and a diene to form a tetrahydropyridine (B1245486), which can be reduced. | Powerful tool for creating stereochemically complex rings. |
| Reductive Amination | Intramolecular reaction of a molecule containing both an amine and a carbonyl group (or their precursors). nih.gov | Convergent and efficient for building the piperidine core. |
Academic Research Landscape of Substituted Piperidin-4-amines and Related Analogues
Substituted piperidin-4-amines are a critical subclass of piperidine derivatives due to their presence in numerous biologically active compounds. The 4-amino group provides a key vector for further functionalization and a crucial interaction point with biological targets. Research in this area is focused on developing novel synthetic routes and exploring the structure-activity relationships (SAR) of new analogues.
A significant example is the 4-anilinopiperidine core, which is a key precursor in the synthesis of fentanyl and its analogues. federalregister.gov The synthesis of 3-alkyl-4-anilinopiperidines has been developed as part of research into new opioid receptor agonists. researchgate.net Furthermore, series of 4-amino-piperidine molecules have been synthesized and investigated as M3-muscarinic receptor antagonists. researchgate.net
The introduction of substituents onto the piperidine ring, such as an alkyl group at the 3-position, can significantly reduce the number of possible conformations, which may be important for enhancing biological activity and selectivity. researchgate.net Synthetic strategies often involve the multi-step construction of the piperidine ring followed by the introduction of the amine functionality. Common methods include reductive amination of a corresponding piperidin-4-one. The development of stereoselective methods to control the relative and absolute stereochemistry of substituents on the piperidine ring is a major goal in contemporary organic synthesis. researchgate.net
Stereochemical Importance of (3S,4S)-1-benzyl-3-methylpiperidin-4-amine and Related Chiral Amine Architectures
The specific stereochemistry of This compound defines it as a cis-3,4-disubstituted piperidine, where the methyl group at the C-3 position and the amino group at the C-4 position are on the same face of the ring. This precise spatial arrangement is critical, as stereoisomers (e.g., the trans diastereomer or the (3R,4R) enantiomer) will present different three-dimensional shapes, leading to distinct interactions with chiral biological molecules like enzymes and receptors. The control of both relative (cis vs. trans) and absolute (R vs. S) stereochemistry is therefore paramount in its synthesis.
A facile and stereocontrolled synthetic approach to the cis-3-methyl-4-aminopiperidine core has been described, providing a blueprint for accessing the target compound. researchgate.net This strategy hinges on the regioselective ring-opening of a key intermediate, N-benzyl-3-methyl-3,4-epoxi-piperidine.
The key steps in this synthetic approach are:
Quaternization: Reaction of a 3-methylpyridine (B133936) precursor with a benzyl (B1604629) halide to form the corresponding N-benzyl-pyridinium salt.
Epoxidation: Conversion of the pyridinium (B92312) salt into the N-benzyl-3-methyl-3,4-epoxi-piperidine. This step establishes the relative stereochemistry of the methyl and the future hydroxyl/amino groups.
Regioselective Epoxide Opening: The crucial step involves the opening of the epoxide ring with an amine nucleophile. The reaction proceeds with high regioselectivity, with the nucleophile attacking the C-4 position to yield the cis-amino alcohol. Subsequent conversion of the hydroxyl group to an amine would yield the desired diamine scaffold.
This method highlights a powerful strategy for installing the cis-3,4-substitution pattern. To obtain the specific (3S,4S) enantiomer, an asymmetric synthesis of the epoxide precursor or a chiral resolution of a racemic intermediate would be necessary. The development of such stereoselective syntheses for 3,4-disubstituted piperidines is a significant area of research, as these scaffolds are key components of numerous pharmacologically active agents, including selective serotonin (B10506) reuptake inhibitors (SSRIs) like (-)-Paroxetine. The ability to selectively synthesize one specific stereoisomer like this compound is essential for elucidating its unique biological properties and potential as a research tool or pharmaceutical intermediate.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-1-benzyl-3-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFEKWKCLDVNN-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217837 | |
| Record name | 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88915-33-7 | |
| Record name | 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88915-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine
Retrosynthetic Analysis of the (3S,4S)-1-benzyl-3-methylpiperidin-4-amine Scaffold
A retrosynthetic analysis of the target molecule reveals several strategic disconnections to access the this compound scaffold. The primary bond formations to consider are the carbon-nitrogen bonds of the piperidine (B6355638) ring and the carbon-carbon and carbon-nitrogen bonds that install the methyl and amine groups with the desired stereochemistry.
One logical approach involves the disconnection of the C4-N bond, leading back to a 3-methyl-4-piperidone precursor. The stereoselective introduction of the amine group could then be achieved through an asymmetric reductive amination. This strategy places the burden of stereocontrol on the final amination step.
Alternatively, the piperidine ring itself can be disconnected. An intramolecular cyclization approach is a powerful strategy. For instance, a 1,5-aminoaldehyde or a related precursor could undergo a diastereoselective cyclization to form the piperidine ring with the methyl group already in place. The stereochemistry of the amine could be established either before or after cyclization.
A convergent approach could involve the connection of a suitably functionalized acyclic precursor that already contains the necessary stereocenters. For example, a chiral amino alcohol or amino acid derivative could serve as a starting point, with the piperidine ring being formed through a ring-closing metathesis or an intramolecular nucleophilic substitution.
A particularly insightful retrosynthetic disconnection considers the formation of the C3-C4 bond. This could be achieved via a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated precursor, where the stereochemistry is controlled by a chiral auxiliary or catalyst.
Stereocontrol in Piperidine Ring Formation
The construction of the piperidine ring with the correct relative and absolute stereochemistry is a pivotal challenge in the synthesis of this compound. Various methods have been developed to achieve this, broadly categorized into enantioselective ring-closing approaches and diastereoselective cyclization methods.
Enantioselective Ring-Closing Approaches
Enantioselective ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of chiral nitrogen heterocycles. digitellinc.comsemanticscholar.orgnih.gov In a potential synthesis of the target molecule, a chiral catalyst could be employed to cyclize a prochiral diene precursor, thereby establishing the stereocenters in the piperidine ring. For instance, a diallylic amine substrate, carefully designed to favor the formation of the cis-3,4-disubstituted product, could be subjected to RCM with a chiral molybdenum or ruthenium catalyst to furnish an enantioenriched tetrahydropyridine (B1245486) intermediate. Subsequent reduction and functional group manipulation would then lead to the desired product.
Another enantioselective approach involves the asymmetric hydrogenation of a substituted pyridine (B92270) precursor. researchgate.net While challenging, the use of chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of the pyridine ring to a chiral piperidine. dicp.ac.cnresearchgate.net The substituents on the pyridine ring would need to be carefully chosen to direct the stereochemical outcome of the hydrogenation.
Diastereoselective Cyclization Methods
Diastereoselective cyclization reactions often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the ring formation. A notable strategy for the synthesis of cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxypiperidine intermediate. researchgate.net This epoxide can be synthesized from an N-benzyl-pyridinium salt. The nucleophilic attack of an amine at the C4 position of the epoxide proceeds with inversion of configuration, leading to the desired cis relationship between the methyl and amino groups. To achieve the specific (3S,4S) stereochemistry, this approach would require an enantioselective epoxidation or the use of a chiral starting material.
Radical-mediated amine cyclization offers another avenue for diastereoselective piperidine synthesis. Intramolecular cyclization of linear amino-aldehydes, for example, can be catalyzed by transition metal complexes to yield piperidines. nih.gov The stereoselectivity of such reactions is often influenced by the substituents on the acyclic precursor and the reaction conditions.
Furthermore, intramolecular Mannich-type reactions or aza-Diels-Alder reactions of appropriately configured precursors can provide a high degree of diastereocontrol in the formation of the piperidine ring.
Stereoselective Introduction of Amine and Methyl Functionalities
The precise installation of the C3-methyl and C4-amine groups with the (3S,4S) configuration is a critical aspect of the synthesis. Strategies to achieve this include asymmetric reductive amination and methods based on chirality transfer and induction.
Asymmetric Reductive Amination Strategies to Piperidin-4-amines
Asymmetric reductive amination of a prochiral 3-methyl-4-piperidone is a direct and appealing strategy for the synthesis of the target molecule. This transformation can be achieved using a variety of methods, including the use of chiral reagents, catalysts, or auxiliaries.
One approach involves the condensation of the 3-methyl-4-piperidone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines or enamines. Subsequent diastereoselective reduction, followed by removal of the chiral auxiliary, can yield the desired enantiomer of the product. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.
Alternatively, a chiral catalyst can be employed for the direct reductive amination of the piperidone with an achiral amine source, such as ammonia (B1221849) or a protected amine equivalent. Chiral transition metal catalysts, particularly those based on iridium or rhodium with chiral phosphine ligands, have shown great promise in asymmetric reductive aminations. Biocatalysis, utilizing enzymes such as transaminases or imine reductases, offers another powerful and highly enantioselective method for this transformation. acs.org
The following table summarizes various approaches to asymmetric reductive amination applicable to the synthesis of piperidin-4-amines:
| Method | Chiral Source | Key Features |
| Chiral Auxiliary | Chiral amine (e.g., α-methylbenzylamine) | Formation of diastereomeric imines/enamines, followed by diastereoselective reduction. |
| Chiral Catalyst | Chiral transition metal complex (e.g., Ir, Rh) | Direct catalytic asymmetric reductive amination with an achiral amine. |
| Biocatalysis | Transaminase or Imine Reductase | High enantioselectivity and mild reaction conditions. |
Chirality Transfer and Induction in the C3-Methyl and C4-Amine Positions
Chirality transfer involves the conversion of a chiral starting material into a chiral product, where the stereochemistry of the starting material directly influences the stereochemistry of the product. In the context of synthesizing this compound, a chiral pool starting material, such as an amino acid, can be utilized. For instance, a derivative of (S)-serine could be elaborated through a series of stereocontrolled reactions to construct the piperidine ring while retaining and transferring the initial chirality to the C3 and C4 positions. A patent describes a synthetic route starting from chiral serine to produce cis-(3R,4R)-N-benzyl-4-methyl-3-methylaminopiperidine, highlighting the potential of this approach. google.com
Palladium-catalyzed 1,3-chirality transfer reactions represent a sophisticated method for stereocontrol. In this type of reaction, a chiral center in the substrate directs the formation of a new stereocenter with a defined relationship to the original one. researchgate.netajchem-a.com For the synthesis of the target molecule, a chiral allylic alcohol precursor could undergo a Pd(II)-catalyzed cyclization, where the chirality of the alcohol directs the stereoselective formation of the C3 and C4 centers.
Furthermore, organocatalysis provides a powerful platform for inducing chirality. Chiral organocatalysts, such as proline derivatives, can catalyze cascade reactions that construct the piperidine ring and install the methyl and amine functionalities with high enantioselectivity. acs.orgresearchgate.net For example, a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative could assemble the polysubstituted piperidine core in a single step with excellent stereocontrol. acs.org
Regioselective Amination at the Piperidine C4 Position
Achieving the desired 3,4-disubstituted pattern on a piperidine ring necessitates methods that can introduce functional groups at specific positions with high selectivity. Regioselective amination at the C4 position is a critical step in constructing the this compound scaffold.
One effective strategy involves the regioselective ring-opening of an epoxide precursor. A facile approach has been described for the preparation of cis-3-methyl-4-aminopiperidine derivatives starting from an N-benzyl-pyridinium salt. researchgate.net This salt is converted in two steps to N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net The subsequent nucleophilic attack by an amine occurs preferentially at the C4 position, leading to the desired cis-3-methyl-4-aminopiperidine framework. This regioselectivity is driven by both steric and electronic factors within the epoxide intermediate. researchgate.net
Another advanced, though less direct, approach involves the generation of a highly reactive 3,4-piperidyne intermediate. nih.govnih.gov This strained intermediate can be "trapped" by various nucleophiles. nih.gov Theoretical and experimental studies have shown that nucleophilic addition to the 1-benzyl-3,4-piperidyne intermediate occurs with high regioselectivity, favoring attack at the C4 position. nih.gov This method provides a novel route to functionalized piperidines, although its application to the specific synthesis of this compound would require careful selection of precursors and trapping agents to control the subsequent stereochemistry.
Chiral Catalysis in this compound Synthesis
Asymmetric catalysis offers a powerful means to establish the required (3S,4S) stereochemistry directly, often with high efficiency and enantioselectivity, thereby avoiding the need for resolving racemic mixtures.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Precursors
Transition metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of modern enantioselective synthesis. For piperidine derivatives, this typically involves the hydrogenation of a prochiral precursor such as an enamine or a pyridinium (B92312) salt. Rhodium and Iridium complexes featuring chiral phosphine ligands are commonly employed for such transformations. rsc.orgchemrxiv.orgdicp.ac.cn
In the context of synthesizing analogs of the target molecule, Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes has been used to produce enantiomerically pure cis-4-amino-3-fluoropiperidines. researchgate.net This demonstrates the capability of such catalyst systems to control stereochemistry in sterically demanding environments. The synthesis of this compound could be envisioned via the asymmetric hydrogenation of a corresponding enamine or tetrahydropyridine precursor, where the chiral catalyst directs the hydrogen addition to create the two adjacent stereocenters with the desired cis configuration. researchgate.netnih.govrsc.org
| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| [Ir(COD)Cl]₂ / Bisphosphine / I₂ | 2-Substituted Quinolines | Chiral Tetrahydroquinolines | Up to 96% |
| Rh-Complex / (R)-SDP Ligand | (Z)-β-Branched Enamides | β-Stereogenic Amines | 88–96% |
| Rh(NBD)₂(BF₄) / Walphos 003 | N-benzyl-tetrahydropyridinium salt | cis-4-Amino-3-fluoropiperidine | >99% |
Organocatalytic Pathways for Chiral Piperidine Derivatives
Organocatalysis has emerged as a complementary approach to metal catalysis, utilizing small organic molecules to induce chirality. For the synthesis of substituted piperidines, organocatalytic cascade reactions, such as Michael additions followed by cyclization, have proven effective. electronicsandbooks.com
The synthesis of highly functionalized cis-3,4-disubstituted piperidines can be achieved through enantioselective organocatalytic routes. researchgate.net These reactions often employ chiral secondary amines (like proline derivatives) or Brønsted acids to activate substrates and control the stereochemical outcome of the reaction cascade. By carefully designing the starting materials, it is possible to construct the piperidine ring with the desired relative and absolute stereochemistry, providing a direct pathway to intermediates for this compound.
Biocatalytic Transformations utilizing Engineered Enzymes (e.g., Transaminases, Dehydrogenases)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Engineered enzymes, particularly transaminases (TAs), are exceptionally proficient at converting prochiral ketones into enantiopure amines. mdpi.comnih.gov
A plausible biocatalytic route to this compound would start with the corresponding ketone, 1-benzyl-3-methylpiperidin-4-one. An engineered (S)-selective transaminase could then catalyze the asymmetric amination of the ketone at the C4 position. The stereochemistry at the C3 position would need to be set previously, and the enzyme would need to exhibit high diastereoselectivity to furnish the desired (3S,4S) isomer. Transaminases have been successfully used to synthesize other chiral piperidine derivatives, such as (R)-3-aminopiperidine from a protected 3-piperidone, highlighting the feasibility of this strategy. researchgate.netgoogle.comnih.gov The process often involves an amino donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). google.com
| Enzyme Type | Substrate | Product | Key Features |
|---|---|---|---|
| ω-Transaminase | N-ethoxycarbonyl-3-piperidone | Nitrogen-protected (R)-3-aminopiperidine | High enantioselectivity, Green & environmentally friendly |
| (S)-selective Transaminase (ATA412) | Spirocyclic Ketone | Chiral Spirocyclic Diamine | >98% conversion, enabled synthesis of M1/M4 agonists |
| Transaminase-triggered Cascade | Diketone | Enantiopure 2,6-disubstituted piperidine | Regio- and enantioselective monoamination followed by spontaneous cyclization |
Chiral Resolution Techniques for Enantiopure this compound
When a synthetic route produces a racemic or diastereomeric mixture, chiral resolution is required to isolate the desired enantiomer.
Classical Diastereomeric Salt Formation and Crystallization (e.g., using Ditoluoyl Tartaric Acid Derivatives)
Classical resolution via the formation of diastereomeric salts remains a widely used and industrially viable method for separating enantiomers. wikipedia.org This technique relies on reacting a racemic mixture of a base, such as an amine, with a single enantiomer of a chiral acid, known as a resolving agent. rsc.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities. rsc.org
For the synthesis of the target compound's enantiomer, (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate in the synthesis of the drug Tofacitinib, resolution of the racemic mixture is effectively achieved using a derivative of tartaric acid. google.com Specifically, Ditoluoyl-(L)-tartaric acid (L-DTTA) is used as the resolving agent. google.comresearchgate.net The reaction of racemic (cis)-1-benzyl-3-(methylamino)-4-methylpiperidine with L-DTTA leads to the formation of two diastereomeric salts. Due to its lower solubility in the chosen solvent system, the salt of the (3R,4R)-amine with L-DTTA preferentially crystallizes, allowing for its separation by filtration. google.comresearchgate.net The desired enantiomer can then be liberated from the salt by treatment with a base. This method is highly effective for obtaining the enantiomerically pure compound on a large scale. researchgate.net
| Resolving Agent | Type | Typical Application |
|---|---|---|
| Ditoluoyl Tartaric Acid (DTTA) | Chiral Acid | Resolution of racemic amines, including piperidine derivatives |
| Dibenzoyl Tartaric Acid (DBTA) | Chiral Acid | Resolution of racemic amines and other bases |
| Mandelic Acid | Chiral Acid | Resolution of chiral amines |
| Camphorsulfonic Acid | Chiral Acid | Resolution of chiral amines |
Kinetic Resolution Methodologies for Cyclic Amines
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. ethz.ch This approach allows for the isolation of one enantiomer in high purity from the unreacted starting material and the product. For cyclic amines like the precursors to this compound, several advanced kinetic resolution methodologies have been developed.
One of the most promising methods involves the use of chiral acylating agents, often in a co-catalyzed system. ethz.ch Researchers have developed a catalytic kinetic resolution protocol for cyclic secondary amines using a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid co-catalyst. ethz.chunifr.ch This system facilitates enantioselective acylation, providing access to enantioenriched N-heterocycles including piperidines, morpholines, and piperazines with high selectivity factors. ethz.ch
For disubstituted piperidines, the resolution process must discriminate between multiple conformations and diastereomers. ethz.ch Studies on the kinetic resolution of various disubstituted piperidines have revealed that the relative stereochemistry of the substituents (e.g., cis versus trans) has a pronounced effect on both the reactivity and selectivity of the acylation. ethz.chethz.ch In many cases, a strong preference is observed for the acylation of conformers where the α-substituent is in an axial position. ethz.chnih.gov This detailed understanding of conformational effects is crucial for designing a successful resolution strategy for the cis-3,4-substituted piperidine core of the target molecule. ethz.ch
Another effective strategy is kinetic resolution via asymmetric deprotonation. This has been demonstrated for N-Boc-2-aryl-4-methylenepiperidines using a chiral base system composed of n-butyllithium (n-BuLi) and sparteine. nih.govacs.org This method allows for the isolation of both the unreacted starting material and the resulting products with high enantiomeric ratios. nih.govacs.org The functionalizable methylene (B1212753) group in these substrates can then be converted to various other groups, providing a versatile route to enantioenriched 2,4-disubstituted piperidines. nih.gov
Enzymatic kinetic resolutions have also been widely applied to the synthesis of enantiopure piperidine derivatives. nih.gov Lipases, for example, are commonly used to selectively acylate or deacylate one enantiomer in a racemic mixture. While enzymatic methods can be highly selective, their application to specific substrates like 3,4-disubstituted piperidines may require significant screening and optimization to identify a suitable enzyme and reaction conditions. nih.gov
| Methodology | Catalyst/Reagent System | Substrate Class | Key Findings | Selectivity Factor (s) |
| Catalytic Acylation | Achiral NHC / Chiral Hydroxamic Acid | Disubstituted Piperidines | Strong preference for acylation of conformers with axial α-substituents; reactivity differs between cis and trans isomers. ethz.chnih.gov | Up to 52 ethz.chethz.ch |
| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | Provides high enantiomeric ratios for both recovered starting material and product. nih.govacs.org | High enantiomer ratios reported nih.govacs.org |
| Enzymatic Resolution | Lipases (e.g., PPL) | Functionalized Piperidines | Selective acylation of hydroxyl or amino groups; substrate scope can be limited. nih.gov | Varies with enzyme/substrate nih.gov |
Chromatographic Enantioseparation Techniques (e.g., Chiral SFC)
When a racemic mixture of (±)-cis-1-benzyl-3-methylpiperidin-4-amine or its precursor is synthesized, direct separation of the enantiomers via chiral chromatography is a highly effective strategy. Among modern chromatographic techniques, Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for enantioseparation in the pharmaceutical industry. nih.govresearchgate.net
SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher efficiency, significantly shorter analysis times, reduced consumption of organic solvents, and faster column equilibration. researchgate.netchromatographyonline.com These benefits make SFC particularly suitable for high-throughput screening and preparative-scale separations required during drug development. nih.govfagg.be
The success of a chiral SFC separation depends fundamentally on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most widely used and have demonstrated broad applicability for a diverse range of chiral compounds. fagg.benih.gov
The development of a chiral SFC method is typically a systematic process that involves screening a library of different CSPs with various mobile phase compositions. fagg.be A typical screening strategy evaluates a set of complementary polysaccharide-based columns under a standard set of conditions, varying the organic modifier and the acidic or basic additives used to improve peak shape and resolution. fagg.be For basic compounds like piperidine derivatives, basic additives are often essential to achieve good chromatography. chromatographyonline.com The enantiomeric excess and selectivity factors obtained from kinetic resolution studies are frequently determined using analytical-scale chiral SFC or HPLC. nih.gov
| Parameter | Common Options/Variables | Purpose in Method Development |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) | Provides the chiral environment for enantiomeric recognition and separation. fagg.be |
| Mobile Phase | Supercritical CO₂ with an organic modifier | The primary eluent; modifier percentage is adjusted to control retention and resolution. chromatographyonline.com |
| Organic Modifier | Methanol, Ethanol, Isopropanol | Modulates the polarity and elution strength of the mobile phase. fagg.be |
| Additive | Basic: Diethylamine (DEA), Isopropylamine (IPA) Acidic: Trifluoroacetic Acid (TFA) | Improves peak shape and enhances resolution, especially for ionizable analytes. chromatographyonline.com |
| Back Pressure | Typically 100-200 bar | Maintains the supercritical state of the mobile phase. nih.gov |
| Temperature | Typically 25-40 °C | Affects selectivity, efficiency, and retention time. nih.gov |
By employing these advanced resolution and separation techniques, the synthesis of the specific (3S,4S) stereoisomer of 1-benzyl-3-methylpiperidin-4-amine (B1344093) can be achieved with high enantiomeric purity, enabling its further investigation and use in pharmaceutical research and development.
Mechanistic Insights into Reactions Forming and Involving 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine
Detailed Reaction Mechanisms of Key Synthetic Steps (e.g., Oxidation, Reduction, Substitution on Piperidine (B6355638) Ring)
The synthesis of substituted piperidines like (3S,4S)-1-benzyl-3-methylpiperidin-4-amine involves a series of key transformations, each with a distinct reaction mechanism. Common strategies often begin with a pyridine (B92270) precursor, which is subsequently modified through reduction, oxidation, and substitution reactions to build the desired stereochemistry and functional groups on the piperidine ring.
Reduction of Pyridinium (B92312) Salts: A frequent starting point in the synthesis of N-benzyl piperidines is the reduction of a corresponding N-benzylated pyridinium salt. researchgate.netchemicalbook.com For instance, a 4-methylpicoline can be quaternized with benzyl (B1604629) chloride to form an N-benzylpyridinium salt. researchgate.net This salt is then subjected to reduction, often using a hydride reducing agent like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ onto the electron-deficient carbons of the pyridinium ring, typically at the 2- and 6-positions. This initial attack breaks the aromaticity and is followed by subsequent hydride additions and protonation steps (from the solvent, e.g., ethanol) until the entire ring is saturated, yielding the N-benzyl tetrahydropyridine (B1245486) derivative. chemicalbook.com
Oxidation and Functionalization: To introduce oxygen functionality, which can later be converted to an amine, oxidation reactions are employed. A common sequence is hydroboration-oxidation of a tetrahydropyridine intermediate. researchgate.net In this two-step process, a borane reagent (e.g., BH₃) adds across the double bond of the tetrahydropyridine. The boron adds to the less substituted carbon, and the hydrogen adds to the more substituted one (anti-Markovnikov addition). The resulting organoborane is then oxidized in a subsequent step, typically with hydrogen peroxide (H₂O₂) in a basic solution. The mechanism involves the migration of the alkyl group from boron to oxygen, which, after hydrolysis, yields an alcohol. researchgate.net This alcohol can then be oxidized to a ketone (a piperidone) using standard methods like Swern or Dess-Martin oxidation.
Substitution via Reductive Amination: The introduction of the 4-amine group is often achieved through reductive amination of a 4-piperidone intermediate. researchgate.netgoogle.com This reaction involves two key mechanistic stages. First, the ketone is treated with an amine (e.g., methylamine) to form a hemiaminal intermediate, which then dehydrates to form an imine or enamine. In the second stage, a reducing agent, such as sodium triacetoxyborohydride or sodium borohydride in the presence of a Lewis acid like Titanium(IV) isopropoxide, reduces the C=N double bond of the imine to the corresponding amine. google.com The use of specific reagents can influence the stereochemical outcome of this step.
An alternative substitution method for introducing an amino group involves the nucleophilic ring-opening of an epoxide. For example, a 1-benzyl-3,4-epoxypiperidine can be opened by an amine in the presence of a Lewis acid. researchgate.net The Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack. The amine attacks one of the epoxide carbons, leading to a trans-diaxial opening and the formation of a trans-amino alcohol. researchgate.net
Stereochemical Models and Transition State Analysis in Asymmetric Transformations
Achieving the specific (3S,4S) stereochemistry requires precise control during the synthesis, often accomplished through asymmetric transformations. The stereochemical outcome of these reactions is rationalized by analyzing the transition state models.
A powerful strategy for constructing stereochemically defined piperidine rings is the palladium(II)-catalyzed intramolecular N-alkylation (cyclization). acs.org In a model system for synthesizing a 2,6-disubstituted piperidine, the reaction proceeds through a π-allyl palladium complex. The diastereoselectivity of the cyclization can be explained by comparing the stability of possible transition states. For the desired product to form, the cyclization is believed to proceed through a chair-like transition state where large substituents occupy equatorial positions to minimize steric strain. acs.org For example, a transition state where a bulky N-protecting group (like a Boc group) would cause significant steric hindrance with the π-allyl palladium complex is highly disfavored. acs.org Instead, a transition state that avoids this steric clash, potentially stabilized by chelation between the palladium atom and an oxygen atom on the substrate, is preferred, leading to the formation of a single diastereomer. acs.org
In asymmetric aldol (B89426) reactions used to build precursors, chiral auxiliaries are often employed. The facial selectivity of the enolate's attack on an aldehyde is dictated by the steric influence of the auxiliary. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one condenses with aldehydes through a non-chelated transition state to achieve high diastereoselectivity. scielo.org.mx The chiral auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus controlling the formation of new stereocenters.
The final stereochemistry is often set during steps like alkylation or reduction. In the diastereoselective synthesis of chiral 3-alkyl-4-aminopiperidines, the metalation of a chiral imine of a piperidone with a lithium-based agent, followed by alkylation, proceeds with high stereocontrol. researchgate.net The existing chiral center directs the incoming alkyl group to a specific face of the molecule to avoid steric interactions within the transition state.
Role of Substituents and Reaction Conditions on Stereoselectivity and Yield
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and its associated ligands is critical. For instance, in the rhodium-catalyzed C-H functionalization of N-Boc-piperidine, different catalysts lead to vastly different diastereoselectivities. nih.gov While one rhodium catalyst might provide a modest 27:1 diastereomeric ratio (d.r.), another can improve it significantly. nih.gov The steric and electronic properties of the ligands on the metal center directly influence the geometry of the transition state, thereby controlling the stereochemical outcome. acs.org In some cases, electron-withdrawing substituents on an N-arylsulfonyl group of the piperidine can improve site selectivity by deactivating certain C-H bonds. nih.gov
Temperature and Solvents: Reaction temperature can also have a pronounced effect. In certain rhodium-catalyzed functionalizations, increasing the temperature from 0 °C to 39 °C led to an improved yield with only a small decrease in stereoselectivity. nih.gov The choice of solvent can also be crucial; in Pd-catalyzed cyclizations to form coniine derivatives, tetrahydrofuran was found to provide the maximum stereoselectivity. ajchem-a.com
Base and Chiral Modifiers: In reactions involving deprotonation, the base and any chiral modifiers play a key role. In the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, using n-BuLi with the chiral ligand (+)-sparteine resulted in the formation of one enantiomer, while switching to (–)-sparteine inverted the enantioselectivity, producing the opposite enantiomer. nih.gov This demonstrates how the chirality of the reagents directly translates to the chirality of the product.
The table below summarizes optimization studies for the C2 functionalization of N-Bs-piperidine, illustrating the impact of the catalyst and temperature on reaction outcomes. nih.gov
| Entry | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|
| 1 | Rh₂(R-TPPTTL)₄ | 23 | - | 27:1 | 69 |
| 2 | Rh₂(R-TPPTTL)₄ | 39 | 87 | 22:1 | 76 |
| 3 | Rh₂(R-TPPTTL)₄ | 0 | 62 | 20:1 | 72 |
Exploration of Reaction Kinetics and Rate-Limiting Steps (e.g., for Permanganate Oxidation of Piperidin-4-amines)
The oxidation of piperidin-4-amines by strong oxidizing agents like potassium permanganate (KMnO₄) has been the subject of kinetic studies to elucidate the reaction mechanism and identify the rate-determining steps.
In the Ru(III)-catalyzed oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine by alkaline permanganate, the reaction kinetics were found to be pseudo-first-order with respect to the concentration of the oxidant [MnO₄⁻]. researchgate.net The reaction also shows first-order dependence on the catalyst [Ru(III)] and less than unit (fractional) order dependence on both the substrate (the piperidin-4-amine) and the alkali concentration [OH⁻]. researchgate.net Fractional orders suggest the involvement of the substrate and alkali in a pre-equilibrium step before the rate-limiting step.
The proposed mechanism involves the formation of a complex between the active catalyst species and the substrate. researchgate.netjapsonline.com In alkaline medium, the permanganate ion (MnO₄⁻) is in equilibrium with an active oxidant species. This species forms a complex with the piperidin-4-amine substrate. The reaction is then proposed to proceed through the slow, rate-limiting decomposition of this intermediate complex, which ultimately leads to the oxidized products and a reduced manganese species (e.g., Mn(VI)). researchgate.netnitrkl.ac.in The stoichiometry of the reaction between the piperidin-4-amine substrate and the permanganate oxidant was determined to be 1:4. researchgate.net
The investigation of the reaction at different temperatures allows for the calculation of activation parameters for the slow step of the mechanism. These parameters provide further insight into the nature of the transition state.
| Activation Parameter | Value |
|---|---|
| Ea (kJ mol⁻¹) | 45.3 ± 2.2 |
| ΔH# (kJ mol⁻¹) | 42.7 ± 2.1 |
| ΔS# (J K⁻¹ mol⁻¹) | -79.8 ± 3.9 |
| ΔG# (kJ mol⁻¹) | 66.9 ± 3.3 |
The negative value for the entropy of activation (ΔS#) suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a complex in the rate-determining step. researchgate.net
Computational Chemistry and Theoretical Characterization of 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine
Conformational Space Exploration and Energy Minimization of the Piperidine (B6355638) Ring and Substituents
The conformational flexibility of the piperidine ring is a critical determinant of a molecule's biological activity and physical properties. Like cyclohexane, piperidine rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents introduces complex energetic considerations, including the potential for other conformations like twist-boats to become relevant. nih.govrsc.org
For (3S,4S)-1-benzyl-3-methylpiperidin-4-amine, the piperidine ring is expected to exist primarily in a chair conformation. The substituents—a large N-benzyl group, a C3-methyl group, and a C4-amine group—exert significant influence on the conformational equilibrium. Computational exploration of the conformational space involves methods like molecular mechanics (MM) followed by higher-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to accurately determine the relative energies of different conformers. researchgate.net
The N-benzyl group introduces a key conformational feature. In N-substituted piperidines, the substituent on the nitrogen can adopt either an axial or equatorial position. For an N-methyl group, the equatorial conformation is strongly preferred by approximately 3.16 kcal/mol. wikipedia.org For the bulkier N-benzyl group, this preference for the equatorial position is expected to be even more pronounced to avoid steric clashes with the axial hydrogens on the ring.
The relative stereochemistry of the C3-methyl and C4-amine groups is fixed as (3S,4S), which corresponds to a cis relationship on the piperidine ring. In a chair conformation, this means one substituent must be axial and the other equatorial, or vice-versa. The two primary chair conformations to consider are:
Chair A: C3-methyl (axial) and C4-amine (equatorial)
Chair B: C3-methyl (equatorial) and C4-amine (axial)
Energy minimization calculations using DFT methods are employed to determine which of these chair conformations is lower in energy. The preference is governed by A-values (conformational energies) of the substituents. Generally, larger groups prefer the more spacious equatorial position to minimize 1,3-diaxial interactions. The benzyl (B1604629) group, being the largest, will almost certainly occupy an equatorial position. The relative stability of Chair A versus Chair B will depend on the energetic balance between placing the methyl group or the amine group in an axial position.
While the chair form is dominant, high-energy twist-boat conformations can also be populated, particularly if stabilized by intramolecular interactions or specific protein-ligand interactions. nih.govacs.org Computational studies on related N-acylpiperidines have shown that twist-boat conformers can be thermodynamically accessible, sometimes only a few kcal/mol higher in energy than the ground-state chair. nih.govacs.org A comprehensive conformational search would map the potential energy surface to identify all local minima, including these higher-energy states, and calculate their relative free energies.
| Conformer | C3-Methyl Position | C4-Amine Position | N-Benzyl Position | Relative Energy (kcal/mol) | Population (%) |
| Chair 1 | Equatorial | Axial | Equatorial | 0.00 (Global Minimum) | >99 |
| Chair 2 | Axial | Equatorial | Equatorial | ~1.5 - 2.5 | <1 |
| Twist-Boat | - | - | - | >3.0 | <<1 |
Note: The relative energies and populations are hypothetical values based on general principles of conformational analysis of substituted piperidines and serve for illustrative purposes. Actual values would require specific DFT calculations for this compound.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly DFT, are powerful tools for investigating the electronic properties of molecules. nih.gov For this compound, these studies can elucidate its reactivity, stability, and potential interaction sites. Key parameters derived from QM calculations include the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap implies greater stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized on the regions of highest electron density, which would be the nitrogen atoms of the piperidine ring and the primary amine, as well as the π-system of the benzyl group. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring. The precise energy gap can be calculated using DFT functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)). researchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For the target molecule, the MEP map would show negative potential (typically colored red) around the two nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their role as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis can provide further detail on charge distribution and intramolecular interactions, such as hyperconjugation, which can influence conformational preferences and reactivity.
| Computational Parameter | Predicted Property | Implication for Reactivity |
| HOMO Energy | High | Strong electron-donating capability (nucleophilic) |
| LUMO Energy | Low | Susceptible to electron acceptance (electrophilic attack) |
| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability and reactivity |
| MEP Negative Maxima | Localized on N atoms | Sites for electrophilic attack and hydrogen bonding |
| MEP Positive Maxima | Localized on amine H atoms | Sites for nucleophilic attack and hydrogen bonding |
Note: The values and specific localizations are based on general characteristics of similar molecules and would be quantified by specific QM calculations.
Predicting Chirality and Diastereoselectivity via Computational Models
The synthesis of polysubstituted piperidines like this compound presents significant stereochemical challenges. Computational modeling is a crucial tool for understanding and predicting the diastereoselectivity of synthetic reactions. acs.orgnih.gov By modeling the transition states of the key bond-forming steps, chemists can predict which diastereomer will be favored under specific reaction conditions.
For instance, if the synthesis involves a cyclization reaction to form the piperidine ring, computational models can be used to calculate the activation energies for the transition states leading to the different possible diastereomers. The diastereomer formed via the lowest energy transition state will be the major product. This approach has been successfully applied to various asymmetric syntheses of nitrogen heterocycles, including aza-Michael reactions and reductive aminations. whiterose.ac.uknih.gov
Computational studies can model the reaction pathway, including all intermediates and transition states. By comparing the free energy barriers (ΔG‡) for the pathways leading to the (cis)-(3S,4S) and (trans)-(3S,4R) or (3R,4S) diastereomers, a theoretical diastereomeric ratio (d.r.) can be predicted. These models can account for factors such as:
Steric Hindrance: The size of substituents on the reactants and catalysts.
Electronic Effects: The influence of electron-donating or -withdrawing groups.
Catalyst-Substrate Interactions: The specific geometry of the catalyst-substrate complex in asymmetric catalysis.
For example, in a hypothetical intramolecular cyclization, the transition state geometry that minimizes steric clashes between the developing ring substituents and the bulky N-benzyl group would be favored, leading to the observed stereochemical outcome. DFT calculations are typically used for this purpose, as they provide a good balance of accuracy and computational cost for modeling reaction energetics. acs.org
Intermolecular Interactions and Self-Assembly Properties for Crystallization Optimization
The solid-state structure of a molecule, determined by its crystal packing, is governed by a delicate balance of intermolecular interactions. Understanding these interactions is key to controlling crystallization and predicting polymorphs. Computational methods are increasingly used for crystal structure prediction (CSP) and for analyzing the forces that drive self-assembly. rsc.orgtandfonline.comucl.ac.uk
For this compound, the key intermolecular interactions that will dictate its crystal packing include:
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the two nitrogen atoms are hydrogen bond acceptors. This will likely be the dominant interaction, forming networks of molecules in the crystal lattice.
π-π Stacking: The benzyl groups can interact via π-π stacking, where the aromatic rings align face-to-face or offset.
C-H···π Interactions: Hydrogen atoms on the piperidine ring or benzyl methylene (B1212753) group can interact with the electron-rich face of the benzyl ring. nih.gov
Furthermore, the calculation of pairwise interaction energies using methods like the PIXEL method or DFT-based approaches can quantify the strength of specific interactions (e.g., a single hydrogen bond or a π-stacking dimer). iucr.org This information is invaluable for crystal engineering, helping to rationalize observed crystal habits and to design strategies for obtaining desired polymorphs or optimizing crystal quality. For flexible molecules like this one, CSP methodologies must account for conformational flexibility alongside packing arrangements, making it a computationally intensive but powerful approach. rsc.orgresearchgate.net
Applications of 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine in Advanced Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The primary and most significant application of the 1-benzyl-3-methylpiperidin-4-amine (B1344093) scaffold is its role as a chiral building block in the synthesis of complex, biologically active molecules. The precise spatial arrangement of its substituents is critical for its incorporation into larger structures that require specific stereochemistry for their intended function. A prominent example of this is in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. acs.org
The diastereomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, serves as a key intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor. google.com The synthesis involves coupling the chiral piperidine (B6355638) core with a pyrrolo[2,3-d]pyrimidine moiety to form the advanced intermediate, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. google.comnih.gov This process underscores the value of the piperidine scaffold in positioning the necessary pharmacophores in the correct orientation to bind effectively to the kinase's ATP binding site. acs.org The methyl group at the 4-position of the piperidine ring fits into a specific lipophilic pocket, while the amine linkage connects to the core heterocyclic structure, demonstrating how each feature of the building block is essential for the final molecule's activity. acs.org
While the (3R,4R) isomer is used for Tofacitinib, the (3S,4S) isomer represents an equally valuable, enantiomerically pure building block for creating stereochemically diverse libraries of compounds. Access to different stereoisomers of such a crucial intermediate allows researchers to explore the structure-activity relationships (SAR) of new potential drug candidates thoroughly. The synthesis of these complex inhibitors highlights the indispensable role of chiral synthons like (3S,4S)-1-benzyl-3-methylpiperidin-4-amine.
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Core chiral piperidine building block. | google.com |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Heterocyclic coupling partner. | acs.orgnih.gov |
| N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Advanced intermediate formed by coupling the piperidine and pyrimidine (B1678525) moieties. | nih.gov |
Design and Synthesis of Novel Chiral Ligands based on the Piperidin-4-amine Scaffold
Chiral ligands are essential components in asymmetric catalysis, where they transfer stereochemical information to a metallic or non-metallic center to induce enantioselectivity in a chemical reaction. The structural motif of a 1,2-diamine is a privileged scaffold in the design of such ligands due to its ability to form stable, bidentate chelate complexes with metal centers.
This compound contains a vicinal, stereochemically defined relationship between the tertiary amine at the 1-position and the primary amine at the 4-position (after a formal debenzylation and considering the ring structure). This arrangement makes it an attractive, albeit underexplored, scaffold for the development of novel chiral ligands. The rigid piperidine backbone can pre-organize the coordinating nitrogen atoms, potentially leading to highly organized and effective catalytic pockets.
While specific examples detailing the use of this compound for the synthesis of chiral ligands are not widely reported in the surveyed literature, its structural features suggest significant potential. Derivatization of the primary amine could introduce phosphine (B1218219), carboxylate, or other coordinating groups, leading to a new class of P,N or N,N,N-type tridentate ligands. The modular nature of such a synthesis would allow for fine-tuning of the ligand's steric and electronic properties for applications in various asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions.
Role as an Organocatalyst in Asymmetric Organic Reactions
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has become a third pillar of catalysis alongside metal- and biocatalysis. Chiral primary and secondary amines are among the most powerful and versatile classes of organocatalysts. psu.edu They operate primarily through the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, enabling a wide range of asymmetric transformations. psu.edu
This compound possesses a primary amine on a rigid chiral scaffold, a hallmark of an effective organocatalyst. This primary amine can, in principle, condense with aldehydes or ketones to form chiral enamines or iminium ions, facilitating reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The stereocenters adjacent to the reactive amine group are well-positioned to control the facial selectivity of the subsequent bond-forming step.
Despite this clear potential, specific studies employing this compound as a direct organocatalyst are not prominent in the scientific literature. However, related chiral piperidines have been successfully derivatized to create highly effective dual-function catalysts, such as thiourea-amines, which utilize the amine for covalent catalysis and another functional group for non-covalent hydrogen bond activation. researchgate.netrsc.org The potential for this compound to serve either directly as a catalyst or as a precursor to more complex organocatalytic systems remains a promising area for future research.
Scaffold for Chemical Probe Development in Methodological Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. researchgate.net The development of high-quality probes is crucial for target validation in drug discovery and for fundamental biological research. A common strategy in probe development is to use a central molecular framework, or scaffold, which can be systematically modified to optimize potency, selectivity, and other properties. rsc.org
The piperidine ring is a common scaffold found in a vast number of pharmaceuticals and bioactive molecules, making it an attractive starting point for the development of chemical probes. researchgate.net Its well-defined three-dimensional structure allows for the precise projection of functional groups into biological recognition sites.
This compound represents a valuable scaffold for such purposes. Its stereochemically defined core can serve as an anchor, while the primary amine provides a convenient chemical handle for attaching reporter tags (e.g., fluorophores, biotin), reactive groups for covalent labeling, or diverse substituents to explore structure-activity relationships. For instance, fluorinated piperidine moieties are often incorporated into drug candidates and chemical probes to modulate physicochemical properties. researchgate.net Although no specific chemical probes derived directly from this compound have been detailed in the reviewed literature, its status as a key intermediate for potent kinase inhibitors suggests that it is an ideal starting scaffold for developing probes targeting the JAK family or other related kinases.
Advanced Analytical Characterization of 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (3S,4S)-1-benzyl-3-methylpiperidin-4-amine. Both ¹H NMR and ¹³C NMR are instrumental in mapping the carbon skeleton and the position of attached protons.
Detailed analysis of the NMR spectra for the closely related precursor, 1-benzyl-3-methylpiperidin-4-one, provides a foundational understanding. For instance, ¹H NMR data for this precursor shows characteristic signals for the benzyl (B1604629) group protons in the aromatic region (δ 7.20-7.35 ppm) and the benzylic methylene (B1212753) protons as a singlet (δ 3.58 ppm). chemicalbook.com The piperidine (B6355638) ring protons appear as complex multiplets in the aliphatic region (δ 2.00-3.02 ppm), with the methyl group showing as a doublet (δ 0.81 ppm). chemicalbook.com
Upon conversion of the ketone to the (3S,4S)-4-amine, significant shifts are expected in the NMR spectra. The proton on C4 (the carbon bearing the amine group) would shift to a different resonance, and its coupling constants with adjacent protons would be critical in confirming the cis relationship between the C3-methyl and C4-amine groups, which is characteristic of the (3S,4S) diastereomer. The introduction of the amine group also influences the chemical shifts of neighboring protons and carbons.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analysis of the precursor and related piperidine structures. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Benzyl-CH₂ | ~3.5 - 3.6 | ~63.0 |
| Phenyl-H | ~7.2 - 7.4 | ~127.0 - 138.0 |
| Piperidine Ring Protons | ~1.5 - 3.1 | ~25.0 - 60.0 |
| C3-CH₃ | ~0.8 - 1.0 (doublet) | ~15.0 |
| C4-H | ~2.6 - 2.8 | ~50.0 |
| NH₂ | ~1.5 - 2.5 (broad singlet) | N/A |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Purity Assessment (e.g., LC-MS, UPLC)
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
For a molecule with the formula C₁₃H₂₀N₂, the calculated monoisotopic mass is 204.1626 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 205.1704. The observation of this ion with high mass accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental composition.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Key fragments would likely arise from the cleavage of the benzyl group (producing a tropylium ion at m/z 91) and fragmentation of the piperidine ring, providing further structural verification.
When coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), this technique becomes a powerful tool for purity assessment. It allows for the separation and detection of any synthesis-related impurities or degradation products, which would be identified by their unique mass-to-charge ratios.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂ | nih.gov |
| Molecular Weight | 204.31 g/mol | nih.gov |
| Calculated Monoisotopic Mass | 204.1626 Da | nih.gov |
| Expected [M+H]⁺ Ion (m/z) | ~205.1704 | Calculated |
| Key MS/MS Fragment (Benzyl) | m/z 91 | Expected |
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC, GC, SFC)
For a compound with two stereocenters, such as this compound, it is crucial to determine its stereochemical purity. This involves quantifying the presence of the other possible stereoisomers: its enantiomer (3R,4R) and the diastereomers (3S,4R) and (3R,4S). Chromatographic methods are the primary means to achieve this separation.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® columns) are often effective in resolving stereoisomers of amine-containing compounds. rsc.org Since the target amine lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.govresearchgate.net Reacting the amine with a reagent like p-toluenesulfonyl chloride or benzoyl chloride introduces a chromophore, allowing for sensitive UV detection and enhancing the potential for chiral recognition on the CSP. nih.govgoogle.com
Gas Chromatography (GC) on a chiral capillary column can also be an effective method, often after derivatization to increase volatility.
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative for chiral separations. It often provides faster analysis times and higher efficiency than HPLC, using supercritical CO₂ as the main mobile phase component.
The goal of these methods is to achieve baseline resolution between the peaks corresponding to the (3S,4S) isomer and all other potential stereoisomers, allowing for accurate quantification of enantiomeric excess (ee) and diastereomeric excess (de).
Table 3: Typical Chiral HPLC Methodological Parameters for Aminopiperidine Analogs
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD-H or similar polysaccharide-based chiral stationary phase nih.gov |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) nih.gov |
| Derivatization | Pre-column reaction with a UV-active reagent (e.g., p-toluenesulfonyl chloride) may be required for sensitive detection nih.govresearchgate.net |
| Detection | UV detector set to the absorbance maximum of the derivatized analyte (e.g., ~228 nm) nih.gov |
| Goal | Baseline resolution (>1.5) between all stereoisomer peaks |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR and MS can define the constitution of a molecule and chromatography can separate stereoisomers, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure. This technique is the gold standard for assigning the absolute stereochemistry and observing the preferred solid-state conformation.
To perform this analysis, a suitable single crystal of the compound (or a salt thereof) must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a complete 3D model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom.
For this compound, X-ray analysis would unequivocally confirm the S configuration at both the C3 and C4 stereocenters. Furthermore, it would reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. researchgate.net In this conformation, the bulky 1-benzyl and 3-methyl groups are predicted to occupy equatorial positions to minimize steric strain, a common feature in substituted piperidine rings. researchgate.net The analysis of a related aminopiperidinol derivative by single-crystal X-ray analysis has been successfully used to determine its absolute stereochemistry, highlighting the power of this method. arkat-usa.org
Table 4: Expected Molecular Geometry Insights from X-ray Crystallography
| Structural Feature | Expected Observation |
| Absolute Stereochemistry | Unambiguous confirmation of (3S,4S) configuration |
| Piperidine Ring Conformation | Chair form researchgate.net |
| Substituent Orientation | 1-Benzyl group: Equatorial |
| 3-Methyl group: Equatorial | |
| 4-Amine group: Axial or Equatorial (depending on crystal packing forces) | |
| Bond Lengths and Angles | Precise measurement of all intramolecular distances and angles |
Process Development and Scale Up Considerations for 3s,4s 1 Benzyl 3 Methylpiperidin 4 Amine Synthesis
Reaction Optimization for Enhanced Efficiency and Yield
The industrial production of (3S,4S)-1-benzyl-3-methylpiperidin-4-amine hinges on a highly optimized synthetic route that maximizes both chemical yield and stereochemical purity. A common strategy for constructing such 1,4-disubstituted piperidines involves the stereoselective reductive amination of a corresponding ketone precursor, in this case, 1-benzyl-3-methylpiperidin-4-one.
Optimization efforts would focus on several key parameters of this transformation:
Reducing Agents: The choice of reducing agent is paramount for controlling the stereochemical outcome. While simple reagents like sodium borohydride might be used, more sterically demanding and selective reagents, such as sodium triacetoxyborohydride or other modified borohydrides, are often screened to enhance diastereoselectivity. researchgate.netgoogle.com The mild reaction conditions afforded by these reagents are also beneficial for large-scale operations. researchgate.net
Solvent and Temperature: The reaction medium and temperature can significantly influence reaction rates and selectivity. A comprehensive screening of solvents (e.g., methanol (B129727), tetrahydrofuran, dichloromethane) and a study of the temperature profile are essential to identify conditions that favor the formation of the desired (3S,4S) isomer while minimizing side reactions.
Catalyst Screening (for catalytic transfer hydrogenation): An alternative to stoichiometric reagents is catalytic transfer hydrogenation, which can offer improved atom economy and safety. This involves screening various metal catalysts (e.g., Rhodium, Ruthenium, Iridium) and chiral ligands to induce high levels of diastereoselectivity and enantioselectivity. dicp.ac.cnresearchgate.netliverpool.ac.uk
A hypothetical optimization study for the reductive amination step is presented below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S,S : S,R : R,S : R,R) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 0 | 85 | 40:40:10:10 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 92 | 75:15:5:5 |
| 3 | H₂/Pd/C | Ethanol | 50 | 90 | 50:50:0:0 |
| 4 | H₂/Rh-Chiral Catalyst | Methanol | 25 | 95 | 95:2:2:1 |
This table is illustrative and represents a potential outcome of an optimization study.
Implementation of Green Chemistry Principles in Production (e.g., atom economy, reduced waste)
Modern chemical manufacturing places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. acs.orgmsu.edu Applying these principles to the synthesis of this compound can lead to a more cost-effective and environmentally responsible process.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. slideshare.net Synthetic routes should be designed to maximize atom economy by favoring addition and rearrangement reactions over substitutions and eliminations, which generate stoichiometric byproducts. jk-sci.com For instance, a direct asymmetric hydrogenation of a pyridinium (B92312) salt precursor would have a higher atom economy than a multi-step synthesis involving protecting groups. dicp.ac.cn
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Wittig Reaction (Hypothetical) | Ketone + Ylide | Alkene | Triphenylphosphine oxide | ~25% |
| Catalytic Hydrogenation | Pyridinium Salt + H₂ | Piperidine (B6355638) | None | 100% |
This table provides a generalized comparison to illustrate the concept of atom economy.
Waste Reduction and Safer Solvents: A primary goal of green chemistry is to prevent waste generation rather than treating it afterward. msu.edu This involves selecting reactions that are high-yielding and minimize byproduct formation. Furthermore, the choice of solvents is critical. Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol, water, or supercritical CO₂ can significantly reduce the environmental impact of the process.
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled. acs.orgjk-sci.com The development of catalytic asymmetric methods for piperidine synthesis is a key area of research that aligns with green chemistry principles. researchgate.net
Continuous Flow Synthesis for Industrial-Scale Production
Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. flinders.edu.au Implementing a continuous flow setup for the synthesis of this compound can enhance safety, efficiency, and scalability.
Key benefits include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which mitigates the risks associated with highly reactive or hazardous intermediates. flinders.edu.au
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities than in batch reactors. flinders.edu.au
Scalability: Scaling up a flow process involves running the reactor for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than redesigning large-scale batch reactors. acs.org
Integration of Steps: Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, with in-line purification and analysis. flinders.edu.aunih.gov This reduces manual handling, shortens production times, and minimizes waste.
A potential continuous flow process for the key reductive amination step could involve pumping solutions of the ketone precursor, an ammonia (B1221849) source, and a reducing agent through a packed-bed reactor containing an immobilized catalyst, with precise control over residence time and temperature to maximize the output of the desired stereoisomer. acs.org
Development of Robust and Recyclable Catalytic Systems
The economic viability and sustainability of the synthesis of this compound are heavily dependent on the catalyst employed in the key stereochemistry-defining step. The ideal catalyst should be highly active, selective, robust, and recyclable.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product stream, allowing for simple recovery and reuse. Examples include metals like platinum or rhodium on a solid support (e.g., carbon, alumina). For chiral synthesis, chiral ligands can be immobilized on these supports.
Homogeneous Catalysts: While often exhibiting higher activity and selectivity, homogeneous catalysts can be difficult to separate from the product. researchgate.net Research focuses on developing methods for their recovery, such as using phase-separable tags or membrane filtration. Rhodium-catalyzed transfer hydrogenation, for example, is a powerful method for producing chiral piperidines and can be adapted for large-scale synthesis. dicp.ac.cnliverpool.ac.uk
Biocatalysis: Enzymes represent a green and highly selective class of catalysts. nih.gov Transaminases or imine reductases could potentially be employed for the asymmetric synthesis of the target amine. These biocatalysts operate in aqueous media under mild conditions and are fully biodegradable. Immobilizing the enzyme on a solid support allows for its use in continuous flow reactors and facilitates recycling. nih.gov
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NOESY/ROESY experiments correlate spatial proximity of protons, confirming axial/equatorial substituents on the piperidine ring .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters and electron density maps .
- Chiral Derivatization : Reaction with Mosher’s acid chloride followed by NMR to assess diastereomeric excess .
Advanced: How does the stereochemistry of this compound influence its receptor selectivity compared to other stereoisomers?
Q. Methodological Answer :
- Comparative Activity Studies :
- The (3S,4S) isomer shows enhanced selectivity for σ-1 receptors over σ-2 (Ki ratio: 1:15) due to optimal spatial alignment of the benzyl and methyl groups .
- In contrast, the (3R,4R) isomer exhibits higher affinity for dopamine D2 receptors, attributed to altered hydrogen-bonding interactions .
- Molecular Docking : Simulations reveal that the (3S,4S) isomer’s methyl group occupies a hydrophobic pocket in σ-1 receptors, reducing off-target binding .
Advanced: What strategies are employed to resolve contradictions in biological activity data between (3S,4S) and (3R,4R) isomers?
Q. Methodological Answer :
- Meta-Analysis of Published Data : Cross-reference IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific biases .
- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing benzyl with phenyl) to isolate stereochemical effects from electronic contributions .
- In Silico Free-Energy Calculations : Use MM-GBSA to quantify binding energy differences between isomers, resolving discrepancies in reported potencies .
Advanced: What in vitro and in silico methods are used to study the structure-activity relationships (SAR) of this compound?
Q. Methodological Answer :
- In Vitro :
- 3D-QSAR Modeling : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity, guiding substituent optimization .
- Kinetic Solubility Assays : Measure logP and pKa to predict bioavailability and blood-brain barrier penetration .
- In Silico :
- Molecular Dynamics (MD) Simulations : Track ligand-receptor binding stability over 100 ns trajectories to identify critical interactions .
- Pharmacophore Mapping : Define essential features (e.g., hydrogen-bond donors, aromatic rings) for target engagement .
Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 219.1497) .
- / NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 1.2–1.4 ppm; piperidine protons at δ 2.5–3.1 ppm) .
- Chiral HPLC : Quantify enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol 90:10, 1 mL/min) .
Advanced: How does introducing electron-withdrawing groups or modifying substituents affect the compound's pharmacokinetic properties?
Q. Methodological Answer :
- Substituent Effects :
- Trifluoromethyl (CF) : Increases metabolic stability (t from 2.1 to 5.8 h in rat liver microsomes) but reduces solubility (logP +0.5) .
- Sulfonyl Groups : Enhance plasma protein binding (PPB >95%), lowering free drug concentration .
- Prodrug Strategies : Esterification of the amine group improves oral bioavailability (AUC increased by 3.2× in murine models) .
Advanced: What are the challenges in achieving high yields during the dihydrochloride salt formation of this compound?
Q. Methodological Answer :
- Salt Formation :
- Purification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
